2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile
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Overview
Description
2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile is a complex organic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile typically involves a multi-step process. One common method includes the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines with various reagents to form the desired imidazole derivative . The Sandmeyer reaction is often employed in this process, which involves the use of copper(I) chloride and sodium nitrite under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for 2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
Pyridine: Another simpler compound that shares the pyridine ring.
2-(prop-2-yn-1-yl)pyridine: A closely related compound with similar functional groups.
Uniqueness
2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile is unique due to its combination of both pyridine and imidazole rings, along with the prop-2-yn-1-yl group
Properties
Molecular Formula |
C13H7N5 |
---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-(2-prop-2-ynylpyridin-3-yl)-1H-imidazole-4,5-dicarbonitrile |
InChI |
InChI=1S/C13H7N5/c1-2-4-10-9(5-3-6-16-10)13-17-11(7-14)12(8-15)18-13/h1,3,5-6H,4H2,(H,17,18) |
InChI Key |
LLVXJBDGPASYMO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=C(C=CC=N1)C2=NC(=C(N2)C#N)C#N |
Origin of Product |
United States |
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